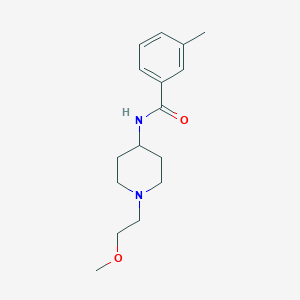
Chembl4570549
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve retrosynthetic analysis, where the desired compound is broken down into smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and how this arrangement influences the properties and reactivity of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This could involve studying its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be measured without changing the compound’s composition .Applications De Recherche Scientifique
Comprehensive Bioactivity Database for Drug Discovery
ChEMBL is recognized for its extensive collection of bioactivity data concerning drug-like compounds. It curates and standardizes data to support various research areas within chemical biology and drug discovery, offering insights into the interactions between molecules and proteins, as well as the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. The database is continuously updated to include data from medicinal chemistry literature, making it a vital resource for identifying potential therapeutic agents and understanding their mechanisms of action (Gaulton et al., 2011).
Expansion and Enhancement of the Database
Over the years, ChEMBL has expanded to incorporate a wider range of bioactivity data. This includes information from neglected disease screening, crop protection, drug metabolism, and patent bioactivity data. Enhancements in the database include the use of ontologies for better annotation, inclusion of clinical candidates and their targets, metabolic pathways, and structural alerts for drug discovery. These improvements facilitate a more comprehensive understanding of bioactivity data and its implications for drug development (Gaulton et al., 2016).
Supporting Crop Protection Research
In addition to its applications in human health research, ChEMBL's dataset has been extended to support crop protection research. This initiative aims to leverage the database's scientific use-cases, such as identifying active chemical scaffolds and deconvoluting potential targets, to address challenges in agriculture. By including bioactivity data of insecticidal, fungicidal, and herbicidal compounds, ChEMBL broadens its utility to encompass agricultural sciences, aiding in the discovery and development of safe and effective crop protection agents (Gaulton et al., 2015).
Streamlining Access Through Web Services
To improve accessibility and utility, ChEMBL has developed web services that offer streamlined access to its data and utilities. These services enable researchers to build applications and workflows pertinent to drug discovery and chemical biology directly. The web services expose a significant amount of data from the ChEMBL database and introduce new functionalities, making it easier for researchers to integrate ChEMBL data into their research processes (Davies et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16/h9,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAGMVOBCZQMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

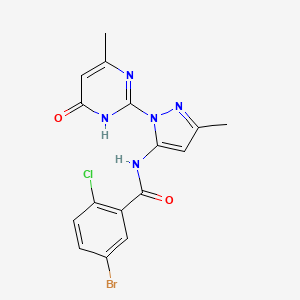
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

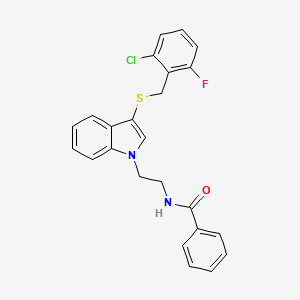
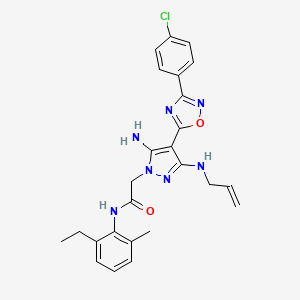

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)
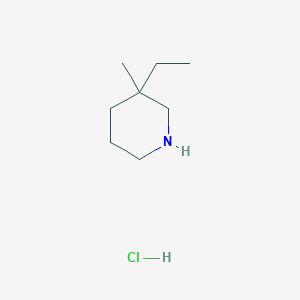
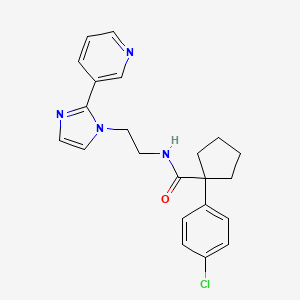

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)
